Cas no 35509-62-7 (2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride)

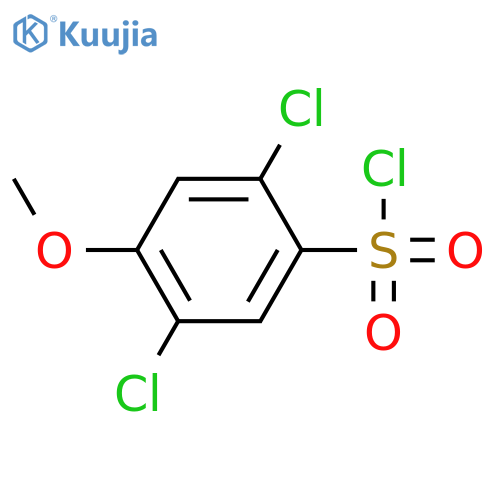

35509-62-7 structure

商品名:2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride

CAS番号:35509-62-7

MF:C7H5Cl3O3S

メガワット:275.536798238754

MDL:MFCD11133920

CID:4649755

PubChem ID:43134433

2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 2,5-dichloro-4-methoxybenzenesulfonyl chloride

- Benzenesulfonyl chloride, 2,5-dichloro-4-methoxy-

- 2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride

-

- MDL: MFCD11133920

- インチ: 1S/C7H5Cl3O3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3

- InChIKey: UXVBWWBVJVHLTI-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC(Cl)=C(OC)C=C1Cl

計算された属性

- せいみつぶんしりょう: 273.902498g/mol

- どういたいしつりょう: 273.902498g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 287

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 51.8Ų

2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-70365-0.1g |

2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |

35509-62-7 | 95% | 0.1g |

$52.0 | 2023-02-12 | |

| Enamine | EN300-70365-0.25g |

2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |

35509-62-7 | 95% | 0.25g |

$75.0 | 2023-02-12 | |

| abcr | AB294602-1 g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride; 95% |

35509-62-7 | 1 g |

€137.20 | 2023-07-20 | ||

| abcr | AB294602-5 g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride; 95% |

35509-62-7 | 5 g |

€381.90 | 2023-07-20 | ||

| Enamine | EN300-70365-0.5g |

2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |

35509-62-7 | 95% | 0.5g |

$118.0 | 2023-02-12 | |

| Enamine | EN300-70365-10.0g |

2,5-dichloro-4-methoxybenzene-1-sulfonyl chloride |

35509-62-7 | 95% | 10.0g |

$502.0 | 2023-02-12 | |

| abcr | AB294602-5g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride, 95%; . |

35509-62-7 | 95% | 5g |

€381.90 | 2025-02-20 | |

| abcr | AB294602-1g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride, 95%; . |

35509-62-7 | 95% | 1g |

€137.20 | 2025-02-20 | |

| Ambeed | A985890-1g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride |

35509-62-7 | 97% | 1g |

$108.0 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1279221-1g |

2,5-Dichloro-4-methoxybenzenesulfonyl chloride |

35509-62-7 | 97% | 1g |

¥1921.00 | 2024-05-17 |

2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

35509-62-7 (2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride) 関連製品

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35509-62-7)2,5-Dichloro-4-methoxybenzene-1-sulfonyl Chloride

清らかである:99%

はかる:5g

価格 ($):251.0